Sapropterin Dihydrochloride

Phenylketonuria Hyperphenylalaninemia BH4 Cofactor Therapy

Sapropterin dihydrochloride (CAS 69056-38-8) is the synthetic dihydrochloride salt of the naturally occurring 6R-tetrahydrobiopterin (6R-BH4), an essential cofactor for aromatic amino acid hydroxylases including phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and tryptophan hydroxylase, as well as for nitric oxide synthase. This compound is approved by both the FDA and EMA for the treatment of hyperphenylalaninemia (HPA) in patients with BH4-responsive phenylketonuria (PKU) and for the treatment of tetrahydrobiopterin deficiency.

Molecular Formula C9H17Cl2N5O3
Molecular Weight 314.17 g/mol
CAS No. 69056-38-8
Cat. No. B1681447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapropterin Dihydrochloride
CAS69056-38-8
SynonymsSapropterin HCl;  BioMarin T 1401;  Biopten;  SN0588;  SUN-0588;  Tetrahydro-6-biopterin;  Dapropterin;  Phenoptin;  THB;  BPH4;  6R-BH4;  Tetrahydrobiopterin, sapropterin;  trade name Kuvan.
Molecular FormulaC9H17Cl2N5O3
Molecular Weight314.17 g/mol
Structural Identifiers
SMILESCC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl
InChIInChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1
InChIKeyRKSUYBCOVNCALL-NTVURLEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sapropterin Dihydrochloride (CAS 69056-38-8): Product Definition and Baseline Characteristics for Research and Pharmaceutical Procurement


Sapropterin dihydrochloride (CAS 69056-38-8) is the synthetic dihydrochloride salt of the naturally occurring 6R-tetrahydrobiopterin (6R-BH4), an essential cofactor for aromatic amino acid hydroxylases including phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and tryptophan hydroxylase, as well as for nitric oxide synthase [1]. This compound is approved by both the FDA (2007) and EMA (2008) for the treatment of hyperphenylalaninemia (HPA) in patients with BH4-responsive phenylketonuria (PKU) and for the treatment of tetrahydrobiopterin deficiency [2]. The active pharmaceutical ingredient is supplied as the dihydrochloride salt (molecular weight: 314.17 g/mol; molecular formula: C9H15N5O3·2HCl) to enhance aqueous solubility and formulation stability relative to the free base [3]. In the context of research procurement and pharmaceutical development, the critical differentiators for this compound center on its specific stereochemistry (the biologically active 6R-isomer), its formulation-dependent stability profile, and its regulatory pedigree as a reference listed drug (RLD) for generic development.

Why Generic Substitution of Sapropterin Dihydrochloride Requires Rigorous Comparative Evaluation: Stereochemistry, Stability, and Formulation-Specific Performance


The procurement of sapropterin dihydrochloride for research or pharmaceutical manufacturing cannot rely on simple chemical identity checks. The compound exists as multiple stereoisomers, with only the 6R-isomer exhibiting full biological activity as a PAH cofactor; the 6S-diastereomer lacks cofactor activity for nitric oxide synthase and can act as an antagonist of 6R-BH4 at neuronal recognition sites [1]. Historically, synthetic BH4 was produced as a 69:31 mixture of 6R/6S diastereomers until methods for stereoselective synthesis were developed [2]. Furthermore, the molecule is inherently unstable and prone to oxidative degradation, meaning formulation excipients and manufacturing processes directly impact impurity profiles and shelf-life. A comparative accelerated stability study demonstrated that the generic formulation Diterin® exhibited an overall higher stability profile with a lower increase in specific impurities compared to the branded reference product Kuvan® [3]. Therefore, substitution with a generic alternative or a different salt form (e.g., free base) without comparative stability, stereochemical purity, and bioequivalence data introduces quantifiable risks in terms of potency, impurity burden, and ultimately, clinical or experimental reproducibility.

Quantitative Differentiation of Sapropterin Dihydrochloride: A Comparative Evidence Guide for Procurement and Research Selection


Clinical Efficacy of Sapropterin Dihydrochloride vs. Sepiapterin (PTC923/CNSA-001) in Reducing Blood Phenylalanine

In a Phase 2 randomized, multicenter, three-period crossover, open-label, active-controlled trial (n=24 adults with PKU), sapropterin dihydrochloride at 20 mg/kg/day was compared head-to-head with the BH4 precursor sepiapterin (PTC923) at doses of 20 mg/kg/day and 60 mg/kg/day. The least squares mean change from baseline in blood phenylalanine (Phe) after 7 days of treatment was -91.5 μmol/L for sapropterin 20 mg/kg, compared to -146.9 μmol/L for PTC923 20 mg/kg (p = 0.0010) and -206.4 μmol/L for PTC923 60 mg/kg (p < 0.0001) [1]. The reduction in blood Phe with PTC923 60 mg/kg was significantly larger than that achieved with sapropterin (p = 0.0098) [2].

Phenylketonuria Hyperphenylalaninemia BH4 Cofactor Therapy

Formulation-Dependent Stability and Impurity Profile: Generic Diterin® vs. Branded Kuvan®

An accelerated stability study (40°C and 75% relative humidity for 6 months) using a validated HPLC-UV and MS/MS method compared the impurity profiles of the branded drug Kuvan® and the generic sapropterin Dipharma product, Diterin®. The analysis demonstrated an overall higher stability for the Diterin® formulation, which was related to a lower increase of some impurities compared to Kuvan® [1]. The study identified and quantified nine specific impurities/degradation products.

Pharmaceutical Stability Generic Drug Development Impurity Profiling

Oral Bioavailability of Sapropterin Dihydrochloride: Impact of Tablet Formulation and Food Intake

A randomized, open-label, three-treatment, crossover study in 32 healthy adults evaluated the relative oral bioavailability of sapropterin dihydrochloride administered as intact tablets versus dissolved tablets, and the effect of a high-calorie, high-fat meal. The geometric mean ratio of AUC(0-t) for intact tablets compared with dissolved tablets under fasting conditions was 141.24% (90% CI: 122.05–163.43) [1]. Furthermore, administration of intact tablets with a high-calorie, high-fat meal increased systemic exposure, with a geometric mean ratio of AUC(0-t) of 143.46% (90% CI: 124.22–165.69) compared to fasting conditions [2]. This indicates that both tablet integrity and food co-administration significantly enhance drug exposure.

Pharmacokinetics Bioavailability Drug Formulation

Dosing Regimen Optimization: Efficacy of Twice-Daily vs. Once-Daily Sapropterin Administration

A case-control study in 50 BH4-responsive PKU patients compared the efficacy of administering the same total daily dose of sapropterin as a single dose (n=24) versus two divided doses (n=26) over one year. The group receiving the divided dose regimen experienced a significantly greater increase in mean daily phenylalanine (Phe) consumption (p<0.05) and a higher rate of transition to a Phe-free diet (8 patients in the divided-dose group vs. 2 patients in the single-dose group) [1]. This demonstrates that the pharmacodynamic profile of sapropterin is better suited to a divided dosing schedule.

Pharmacodynamics Dosing Regimen Metabolic Control

Stereochemical Purity: The Essential Differentiator Between 6R-BH4 (Sapropterin) and 6S-BH4

The biological activity of tetrahydrobiopterin is highly stereospecific. Only the 6R-isomer (sapropterin) functions as an effective cofactor for phenylalanine hydroxylase (PAH) and nitric oxide synthase [1]. The 6S-diastereomer has been shown to lack cofactor activity for NOS and can act as an antagonist of 6R-BH4 at neuronal recognition sites [2]. In studies on the phosphorylation of PAH, half-maximal inhibition was observed at 1.9 µM for 6R-BH4 compared to 9 µM for 6S-BH4, indicating a nearly 5-fold difference in potency for this regulatory interaction [3]. Historically, synthetic BH4 was obtained as a 69:31 mixture of 6R/6S diastereomers before stereoselective synthetic methods were established [4].

Stereochemistry Enzyme Cofactor Activity Pharmacological Chaperone

Chemical Stability and Storage Requirements: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of sapropterin is selected for pharmaceutical development due to its enhanced aqueous solubility and stability compared to the free base . While the free base (CAS 62989-33-7) is also available for research, it requires storage under more stringent conditions, typically at -20°C for long-term stability [1]. The dihydrochloride salt, as supplied in commercial and research-grade materials, is typically specified with a purity of ≥98% or ≥99% by HPLC . The selection of the salt form directly impacts the experimental design, particularly for in vitro assays requiring aqueous solubility or for long-term storage stability of stock solutions.

Chemical Stability Salt Form Selection Storage Conditions

Recommended Research and Industrial Application Scenarios for Sapropterin Dihydrochloride Based on Differentiating Evidence


Reference Standard for Bioequivalence and Generic Drug Development

As the FDA-approved reference listed drug (RLD) with a well-characterized pharmacokinetic profile, sapropterin dihydrochloride (as Kuvan® or other authorized generics) serves as the essential comparator for demonstrating bioequivalence of new generic formulations [1]. The quantified data on formulation-dependent stability differences (e.g., Diterin® vs. Kuvan® impurity profiles) underscore the necessity of rigorous comparative stability testing [2]. The established bioavailability parameters, including the 141-143% increase in exposure with intact tablets and food, provide benchmark values for evaluating new formulations [3].

Pharmacodynamic Comparator in Next-Generation BH4 Therapy Development

The direct head-to-head efficacy data from the Phase 2 trial comparing sapropterin dihydrochloride to sepiapterin (PTC923) establish sapropterin as the critical benchmark for evaluating novel BH4-modulating therapies [1]. The quantified reduction in blood phenylalanine (-91.5 μmol/L at 20 mg/kg/day) serves as a baseline against which new chemical entities or prodrugs can be assessed for superior efficacy. This is particularly relevant for programs targeting BH4 deficiencies or PKU, where demonstrating a statistically significant and clinically meaningful improvement over the current standard of care is required for regulatory approval.

Pharmacological Chaperone Research in Protein Misfolding Disorders

Sapropterin dihydrochloride is the first approved pharmacological chaperone drug, acting to stabilize and rescue misfolded mutant phenylalanine hydroxylase (PAH) [1]. The stereochemical specificity data—demonstrating a nearly 5-fold difference in potency between 6R-BH4 and 6S-BH4 for PAH phosphorylation inhibition—highlight the importance of using the correct isomer in chaperone studies [2]. Research exploring the chaperone activity of sapropterin on other mutant enzymes (e.g., tyrosine hydroxylase, tryptophan hydroxylase) or in other diseases of protein misfolding must utilize the pure 6R-isomer to obtain valid and reproducible results.

Optimized Dosing Regimen Studies for Personalized Medicine

The evidence from the divided-dose versus single-dose study, showing a significant increase in dietary phenylalanine tolerance and a 4-fold higher rate of dietary liberalization with twice-daily dosing, provides a quantitative basis for personalized dosing research [1]. Sapropterin dihydrochloride is the appropriate compound for clinical studies aimed at optimizing dosing schedules based on patient genotype, residual enzyme activity, or pharmacokinetic modeling, as the data on regimen-dependent efficacy are specific to this molecule and its pharmacodynamic profile.

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